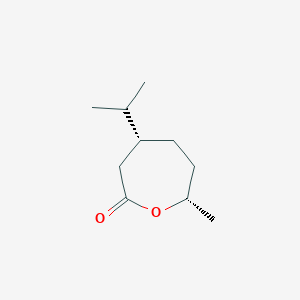
3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyadenosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the phosphate group is attached to the 3’ position of the deoxyribose sugar. This compound is often used in scientific research due to its structural similarity to natural nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the selective phosphorylation at the 3’ position.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. Enzymes such as kinases are used to catalyze the transfer of a phosphate group to 2’-deoxyadenosine, producing the desired monophosphate compound. This method is preferred due to its high specificity and efficiency.
化学反应分析
Types of Reactions
2’-Deoxyadenosine 3’-monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-monophosphate oxide.
Reduction: Reduction reactions can convert it back to its deoxyadenosine form.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and deoxyadenosine analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
2’-Deoxyadenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: The compound is utilized in studies of DNA replication and repair mechanisms.
Medicine: It serves as a model compound in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of diagnostic reagents and molecular biology kits.
作用机制
The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves its incorporation into DNA or RNA strands during replication or transcription processes. It can act as a chain terminator, inhibiting the elongation of nucleic acid chains. This property is particularly useful in antiviral and anticancer therapies, where the compound can disrupt the replication of viral or cancerous cells.
相似化合物的比较
Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxyguanosine 5’-monophosphate
- Thymidine 5’-monophosphate
Uniqueness
2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotide analogs that are typically phosphorylated at the 5’ position. This unique structure allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in biochemical and pharmaceutical research.
属性
分子式 |
C10H13N5NaO6P |
|---|---|
分子量 |
353.20 g/mol |
IUPAC 名称 |
sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);/q;+1/p-1/t5-,6+,7+;/m0./s1 |
InChI 键 |
VJEDEFHDWLJNMU-VWZUFWLJSA-M |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


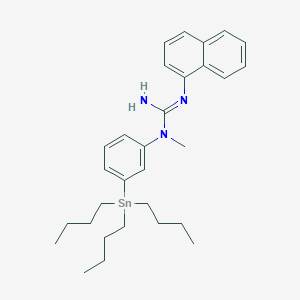
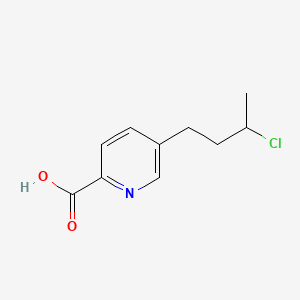
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
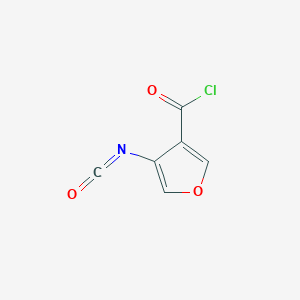
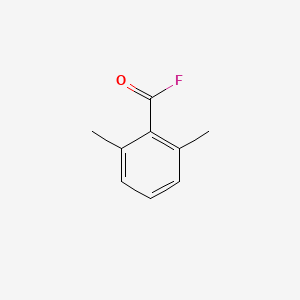
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

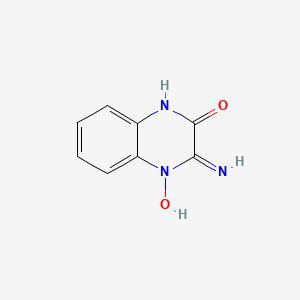
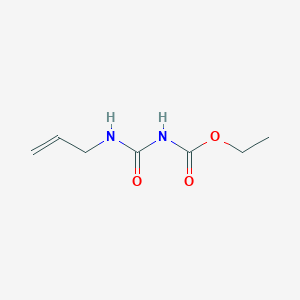
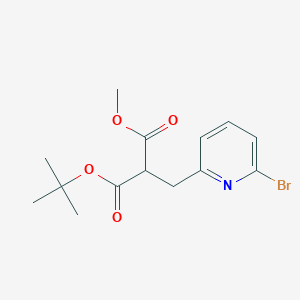
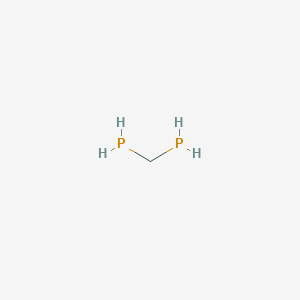
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
